(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid
Description
(3R,5S)-1-[(tert-Butoxy)carbonyl]piperidine-3,5-dicarboxylic acid (CAS: 534572-17-3, Molecular Formula: C₁₂H₁₉NO₆) is a chiral piperidine derivative with two carboxylic acid groups at the 3R and 5S positions and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound is widely used as a building block in medicinal chemistry, particularly in synthesizing protease inhibitors, peptide mimetics, and other bioactive molecules due to its rigid bicyclic structure and stereochemical control . Its molecular weight of 273.28 g/mol and polar functional groups contribute to moderate solubility in polar organic solvents like methanol or dimethyl sulfoxide (DMSO) .
Analytical data (e.g., elemental analysis: C, 52.94%; H, 7.04%; N, 5.01%) confirm its purity and structural integrity . The Boc group enhances stability during synthetic reactions, while the dicarboxylic acid motif allows for further functionalization via amidation or esterification .
Properties
IUPAC Name |
(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACTVXMKHNDVTL-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited method involves the hydrolysis of a mono-ester intermediate under basic conditions. In a representative procedure, 3,5-(Z)-1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid mono-methyl ester (5.0 g, 16.6 mmol) is refluxed with potassium carbonate (6.9 g, 49.9 mmol) in a methanol-water (80:20 mL) mixture for 10 hours . The reaction mixture is concentrated, acidified to pH 2 with 1 M HCl, and extracted with ethyl acetate. After drying and solvent removal, the product is obtained as a white powder in 97% yield (4.6 g) .
Key Analytical Data
-
NMR (DMSO-d6) : δ 1.40 (s, 9H, Boc group), 2.23–2.62 (m, 6H, piperidine protons), 4.11 (bs, 2H), 12.49 (bs, 2H, carboxylic acids) .
-
Elemental Analysis : Found C 52.94%, H 7.04%, N 5.01% (calc. C 52.74%, H 7.01%, N 5.13%) .
This method is favored for its high yield and operational simplicity. The use of aqueous methanol ensures solubility of both the starting material and base, while the Boc group remains stable under reflux conditions.
Organometallic Approaches for Stereochemical Control
Organozinc-mediated cyclization strategies provide an alternative route to access enantiomerically enriched piperidines. As outlined in a study on 2,5-disubstituted piperidines, β-amino organozinc reagents react with 3-chloro-2-(chloromethyl)prop-1-ene to form 5-methylenepiperidine intermediates . Subsequent hydrogenation and Boc protection yield the target compound.
Critical Reaction Parameters
-
Organozinc Preparation : Zinc insertion into iodinated amino acid derivatives (e.g., L-serine) at −78°C .
-
Cyclization : Copper-catalyzed allylation with dichloride electrophiles at 0°C .
-
Hydrogenation : Pd/C-mediated reduction under H₂ atmosphere to saturate the exo-methylene group .
While this method enables precise stereochemical outcomes, it requires stringent anhydrous conditions and specialized handling of organometallic reagents, limiting its scalability.
Comparative Analysis of Preparation Methods
The hydrolysis route is optimal for bulk synthesis, whereas organometallic methods suit stereochemically demanding applications.
Analytical and Purification Techniques
HPLC Analysis
-
Column : C18 reversed-phase (150 × 4.6 mm, 3.5 μm).
-
Mobile Phase : 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 20 min).
Crystallization
Recrystallization from ethyl acetate/hexane (1:3) enhances purity (>99% by HPLC) .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Substitution: Formaldehyde and primary or secondary amines in the presence of acidic protons.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Scientific Research Applications
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (3R,5S)-1-[(tert-Butoxy)carbonyl]piperidine-3,5-dicarboxylic acid with analogous compounds in terms of structure, hazards, and applications:
Structural and Functional Analysis
Ring Size and Rigidity: The piperidine backbone in the target compound provides greater conformational rigidity compared to pyrrolidine derivatives (e.g., CAS 1808807-76-2), which have a five-membered ring. This rigidity is advantageous in designing enzyme inhibitors where precise spatial arrangement is critical . The dicarboxylic acid groups in the target compound enable dual-site interactions in drug-receptor binding, unlike monocarboxylic analogs (e.g., CAS 652971-20-5) .
Substituent Effects :
- Electron-withdrawing groups like trifluoromethyl (CAS 1808807-76-2) enhance metabolic stability but reduce solubility compared to the hydrophilic dicarboxylic acid motif in the target compound .
- Phenyl-substituted analogs (CAS 652971-20-5) exhibit increased lipophilicity, making them more suitable for blood-brain barrier penetration .
Hazard Profiles :
- The target compound’s lower toxicity (Category 4 acute toxicity) compared to CAS 652971-20-5 (Category 2 skin/eye irritation) suggests safer handling in laboratory settings .
Biological Activity
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is a chiral compound characterized by a piperidine ring with two carboxylic acid groups and a tert-butoxycarbonyl protecting group. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C₁₂H₁₉N O₆
- Molecular Weight : 273.28 g/mol
- CAS Number : 534572-17-3
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and migration. For instance, studies on related piperidine derivatives have demonstrated their ability to suppress pathways involved in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .
- Anti-inflammatory Effects : Compounds with piperidine structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, contributing to therapeutic effects in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective potential, particularly in models of neurodegenerative diseases. They may modulate neurotransmitter systems or exert antioxidant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Interaction studies indicate that this compound can bind to various biological macromolecules, influencing cellular signaling pathways .
- Enzymatic Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Piperidinecarboxylic Acid | Piperidine | Lacks protective groups; higher reactivity |
| 2-(tert-butoxycarbonyl)-piperazine | Piperazine | Different ring structure; varying biological activity |
| N-Boc-L-aspartic Acid | Amino Acid Derivative | Involved in protein synthesis; simpler synthesis route |
The structural uniqueness of this compound enhances its potential for distinct biological activities compared to these similar compounds.
Case Studies
Several studies have highlighted the biological implications of piperidine derivatives:
- Study on Anticancer Properties : A study published in PloS One demonstrated that derivatives similar to this compound inhibited cancer cell migration by targeting MRTF-A pathways, which are crucial for EMT .
- Neuroprotection Research : Research indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid?
Methodological Answer:
Synthesis optimization requires attention to stereochemical control, coupling efficiency, and Boc-group stability. Use tert-butoxycarbonyl (Boc) protection to shield the piperidine nitrogen during dicarboxylic acid functionalization. Monitor reaction conditions (e.g., pH, temperature) to prevent premature deprotection. For coupling steps, employ reagents like DCC or EDCI with catalytic DMAP to enhance carboxylate activation. Purify intermediates via recrystallization or silica gel chromatography, verifying purity via HPLC or LC-MS .
Advanced: How can researchers resolve discrepancies in stereochemical assignments for this compound using spectroscopic data?
Methodological Answer:
Discrepancies arise from overlapping signals in -NMR or ambiguous NOE correlations. Use advanced techniques:
- Chiral HPLC : Compare retention times with enantiopure standards.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as in for analogous dihydropyridines).
- Vibrational Circular Dichroism (VCD) : Confirm chirality by matching experimental and computed spectra.
Cross-validate with -NMR chemical shifts and DEPT-135 to assign carbons unambiguously .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar). The Boc group is sensitive to acidic/alkaline conditions; avoid exposure to moisture or amines. Confirm stability via periodic TLC or FT-IR to detect hydrolysis (loss of Boc: ~1,700 cm carbonyl stretch) .
Advanced: How can in silico modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
Use density functional theory (DFT) to calculate:
- Electrostatic potential maps : Identify nucleophilic attack sites.
- Activation energies : Compare transition states for Boc-group cleavage under varying pH.
Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of carbonyl intermediates). Software like Gaussian or ORCA is recommended .
Advanced: What strategies mitigate data contradictions in reported solubility profiles?
Methodological Answer:
Contradictions often stem from solvent polarity or impurities. Systematically test solubility in:
- Polar aprotic solvents (DMF, DMSO): For Boc-protected intermediates.
- Aqueous buffers (pH 4–7): Post-deprotection.
Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with COSMO-RS simulations for solvent-solute interactions .
Basic: What analytical methods are critical for characterizing this compound’s purity?
Methodological Answer:
- HPLC-MS : Quantify impurities using a C18 column (ACN/water gradient).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
- Melting Point : Compare with literature (e.g., analogs in show 140–166°C ranges).
- IR Spectroscopy : Confirm Boc retention (C=O at ~1,690 cm) and carboxylic acid O-H stretches (~2,500 cm) .
Advanced: How can chiral resolution challenges be addressed during large-scale synthesis?
Methodological Answer:
Chiral resolution requires:
- Diastereomeric salt formation : Use (1S)-(+)-camphorsulfonic acid for selective crystallization.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers differentially.
- Simulated Moving Bed (SMB) Chromatography : For continuous separation. Optimize mobile phase (hexane:IPA with 0.1% TFA) .
Advanced: What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
The dicarboxylic acid’s α-carboxylate acts as a nucleophile. Boc protection prevents piperidine nitrogen interference. Monitor reaction via -NMR:
- Activation : Formation of mixed anhydrides (δ 2.5–3.5 ppm for DCC byproducts).
- Coupling : Disappearance of carboxylic acid protons (δ 10–12 ppm).
Use kinetic studies (e.g., stopped-flow IR) to optimize stoichiometry and minimize racemization .
Advanced: How to assess the compound’s decomposition pathways under thermal stress?
Methodological Answer:
Perform thermogravimetric analysis (TGA) coupled with GC-MS:
- TGA : Identify mass loss events (e.g., Boc cleavage ~150°C).
- GC-MS : Detect volatile byproducts (e.g., tert-butyl alcohol, CO).
Compare with DFT-computed decomposition pathways to validate mechanisms .
Advanced: What computational tools model the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
